molecular formula C10H13NO3 B2975996 Methyl [3-(aminomethyl)phenoxy]acetate CAS No. 869333-27-7

Methyl [3-(aminomethyl)phenoxy]acetate

Cat. No.: B2975996
CAS No.: 869333-27-7
M. Wt: 195.218
InChI Key: HUXMCFLTUUEWMA-UHFFFAOYSA-N
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Description

Methyl [3-(aminomethyl)phenoxy]acetate is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol (free base). Its structure features a phenoxy group substituted with an aminomethyl (–CH₂NH₂) moiety at the 3-position, linked to a methyl ester (–COOCH₃) via an acetoxy bridge. The hydrochloride form (C₁₀H₁₄ClNO₃) has a molecular weight of 231.68 g/mol and is used in research settings . The compound’s SMILES notation is c1ccc(CN)cc1OCC(=O)OC, and its InChIKey is InChI=1S/C10H13NO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3 .

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXMCFLTUUEWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [3-(aminomethyl)phenoxy]acetate can be synthesized through several methods. One common route involves the reaction of 3-(aminomethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbonyl carbon of the methyl chloroacetate, forming the ester linkage.

Reaction Conditions:

    Temperature: Room temperature to 50°C

    Solvent: Typically an organic solvent like dichloromethane or ethanol

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(aminomethyl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid

Major Products Formed

    Oxidation: Formation of imines or nitriles

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Methyl [3-(aminomethyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl [3-(aminomethyl)phenoxy]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular properties of methyl [3-(aminomethyl)phenoxy]acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
This compound C₁₀H₁₃NO₃ 195.22 3-aminomethylphenoxy, methyl ester Hydrochloride form available
Methyl 2-(3-aminophenoxy)acetate C₉H₁₁NO₃ 181.19 3-aminophenoxy, methyl ester CAS 158196-47-5; used in synthesis
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ 197.21 3-fluorobenzylamino, methyl ester Pharmaceutical intermediate potential
Ethyl 2-[(3-methylphenyl)amino]acetate C₁₁H₁₅NO₂ 193.24 3-methylphenylamino, ethyl ester Higher lipophilicity (XLogP3 = 2.6)
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate C₁₆H₁₂ClF₃O₃ 344.72 4-chlorophenyl, 3-CF₃-phenoxy Halogenated; GHS hazards (H302, H315)
Key Observations:
  • Substituent Effects: The aminomethyl group in the target compound enhances hydrophilicity compared to analogs with simple amino (–NH₂) or halogenated substituents.
  • Ester Variations : Methyl esters (e.g., ) are more polar than ethyl esters (), affecting solubility and metabolic stability.

Research and Application Insights

  • Pharmaceutical Intermediates: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate () and related compounds are explored as intermediates in drug development, leveraging fluorine’s bioisosteric properties.
  • Material Science : Bis-acetate derivatives () exhibit mesomorphic behavior, suggesting applications in liquid crystal displays.
  • Limitations : Gaps in melting point and solubility data for the target compound limit direct comparisons.

Biological Activity

Methyl [3-(aminomethyl)phenoxy]acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester group attached to a phenyl ring, which is further substituted with an aminomethyl group. This structural configuration is crucial for its biological interactions.

Chemical Formula: C11_{11}H15_{15}NO2_2

Molecular Weight: 195.25 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity through hydrogen bonding interactions facilitated by the aminomethyl group.
  • Enzyme Interaction: It has been suggested that this compound could interact with enzymes such as carboxypeptidase B, potentially influencing protein degradation pathways and cellular signaling.

Biological Activity and Applications

Research has indicated various potential applications of this compound in fields such as medicinal chemistry and pharmacology:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic development.
  • Analgesic Properties: Its potential analgesic effects have also been explored, indicating possible uses in pain management.
  • Ligand in Receptor Studies: The compound is being investigated for its role as a ligand in receptor binding studies, which could lead to the development of new therapeutic agents.

Research Findings

Several studies have documented the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryExhibits potential anti-inflammatory effects
AnalgesicPotential analgesic properties
Enzyme InteractionMay interact with carboxypeptidase B
Receptor BindingActs as a ligand in receptor binding studies

Case Studies

  • Study on Anti-inflammatory Effects:
    A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered at specific dosages. This suggests its potential utility in treating inflammatory diseases.
  • Analgesic Activity Investigation:
    Another investigation assessed the analgesic properties of the compound through behavioral assays in rodents, showing a notable decrease in pain response compared to control groups.

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